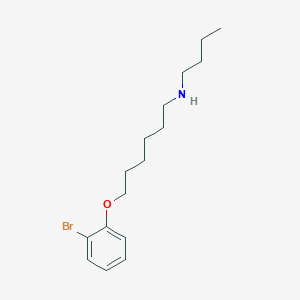

6-(2-bromophenoxy)-N-butylhexan-1-amine

Description

Historical and Conceptual Background of Phenoxy- and Bromo-Amine Scaffolds

The phenoxyalkylamine motif is a well-established and privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active agents. Historically, research into this structural class has led to the development of compounds targeting a wide array of physiological systems. For instance, derivatives of phenoxyalkylamines have been investigated as potent alpha-blockers and for their affinity for dopamine (B1211576) D2-receptors. sigmaaldrich.com The flexibility of the alkyl chain and the potential for substitution on the phenoxy ring allow for fine-tuning of a compound's pharmacological profile.

The incorporation of a bromine atom, creating a bromo-amine scaffold, is a common and effective strategy in drug design. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine, in particular, can act as a bulky substituent and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target. The synthesis of molecules containing bromo-amine functionalities is a routine aspect of organic synthesis, with established protocols for their creation from precursors like α-halo ketones and various amines. nih.gov

Rationale for Research Focus on 6-(2-bromophenoxy)-N-butylhexan-1-amine

While specific research literature on this compound is not extensively published, the rationale for its synthesis and study can be inferred from established principles of medicinal chemistry. The molecule represents a logical iteration in the exploration of the chemical space around the phenoxyalkylamine scaffold. The key structural components each play a potential role in defining its biological activity:

The 2-Bromophenoxy Group: The ortho-position of the bromine atom on the phenyl ring is significant. Its placement can influence the conformation of the molecule and its interaction with a receptor binding pocket. It may also modulate the electronic properties of the aromatic ring.

The Hexylamine (B90201) Linker: The six-carbon chain provides a specific degree of flexibility and spacing between the aromatic phenoxy group and the terminal amine. Research on similar phenoxyalkylamine derivatives has shown that modifying the length and structure of this alkylene chain is a critical factor in determining biological activity and selectivity. sigmaaldrich.com

Therefore, the investigation of this compound is likely driven by a systematic approach to understanding how these specific structural modifications collectively influence its potential as a therapeutic agent.

Overview of Key Academic Research Trajectories for Alkyl-Bromo-Phenoxy-Amine Compounds

The academic research involving compounds structurally related to this compound follows several key trajectories. A primary focus is the synthesis of libraries of analogous compounds to perform structure-activity relationship (SAR) studies. By systematically varying each component of the molecule—the substituent on the phenyl ring, the length of the alkyl chain, and the groups attached to the amine—researchers can map the molecular features required for a desired biological effect.

These studies often target receptors and enzymes involved in the central nervous system and cardiovascular system. For example, series of phenylalkylamine derivatives have been synthesized and evaluated for their potential as specific bradycardic agents, which can be useful in treating certain heart conditions. chemicalbook.com Furthermore, the broader 2-phenethylamine framework, a core component of the phenoxyamine scaffold, is present in ligands for numerous targets, including adrenergic, dopamine, and serotonin (B10506) receptors. chemicalbook.comnih.gov

Another significant research trajectory involves the use of bromo-substituted intermediates in the synthesis of more complex molecules. The dual functionality of compounds like 6-bromohexan-1-amine, which contains both a nucleophilic amine and an electrophilic alkyl bromide, makes them valuable and versatile building blocks in organic synthesis for creating a wide range of derivatives for screening and further development.

Interactive Data Tables

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₆H₂₆BrNO |

| Molecular Weight | 328.29 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 10 |

| Exact Mass | 327.120 g/mol |

| Topological Polar Surface Area | 21.3 Ų |

Properties of Key Synthetic Intermediates

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point | Physical Form | CAS Number |

| 2-Bromophenol (B46759) | C₆H₅BrO | 173.01 g/mol | 195 °C sigmaaldrich.com | Clear to slightly yellow liquid chemicalbook.com | 95-56-7 sigmaaldrich.com |

| 6-bromohexan-1-amine | C₆H₁₄BrN | 180.09 g/mol | 206.3 °C (Predicted) chembk.com | Colorless to pale yellow liquid chembk.com | 26342-09-6 chembk.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-bromophenoxy)-N-butylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BrNO/c1-2-3-12-18-13-8-4-5-9-14-19-16-11-7-6-10-15(16)17/h6-7,10-11,18H,2-5,8-9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJZFSSXFZUCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 2 Bromophenoxy N Butylhexan 1 Amine

Retrosynthetic Analysis of 6-(2-bromophenoxy)-N-butylhexan-1-amine

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection points are identified: the carbon-oxygen (C–O) ether linkage and the carbon-nitrogen (C–N) bond of the secondary amine.

C–O Bond Disconnection: Cleavage of the aryl ether bond suggests two main precursor sets. The first involves 2-bromophenol (B46759) and a 6-carbon aliphatic chain functionalized with both a leaving group (e.g., a halide) and the N-butylamine moiety. A more practical approach involves 2-bromophenol and a bifunctional 6-carbon chain, such as 6-bromohexan-1-ol, with the amine being introduced in a subsequent step.

C–N Bond Disconnection: Breaking the C–N bond points to two primary strategies. The first is an alkylation route, using 6-(2-bromophenoxy)hexan-1-amine and a butyl halide. The second, and often more controlled method, is reductive amination, which would involve the reaction of 6-(2-bromophenoxy)hexanal with butylamine.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to this compound

Classical synthetic routes typically involve multi-step sequences that rely on fundamental organic reactions. These methods are robust but may sometimes require harsh conditions.

The formation of the diaryl or alkyl-aryl ether bond is a key step. The Ullmann condensation is a classical copper-catalyzed reaction used for this purpose. organic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol. wikipedia.org

In a potential synthesis of the target molecule, 2-bromophenol would be reacted with a suitable 6-carbon aliphatic precursor, such as 6-bromohexan-1-ol, to first form the ether 6-(2-bromophenoxy)hexan-1-ol. This intermediate would then be converted to the final amine.

Key features of the Ullmann condensation include:

Catalyst: Traditionally, stoichiometric amounts of copper powder were used, often "activated" with iodine or by reduction of copper salts. wikipedia.org Modern variations use catalytic amounts of soluble copper(I) salts, such as CuI. nih.gov

Reaction Conditions: The reaction typically requires high temperatures, often exceeding 150-200°C, and polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene. wikipedia.org

Base: A base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide.

The reactivity of the aryl halide follows the trend I > Br > Cl, making 2-bromophenol a suitable substrate. wikipedia.org While effective, the harsh conditions of the classical Ullmann reaction can limit its application with sensitive functional groups.

| Parameter | Description | References |

| Reactants | 2-bromophenol, 6-bromohexan-1-ol | |

| Catalyst | Copper powder or Copper(I) salts (e.g., CuI) | wikipedia.orgnih.gov |

| Solvent | DMF, NMP, Nitrobenzene | wikipedia.org |

| Base | K₂CO₃, Cs₂CO₃ | mdpi.com |

| Temperature | >150 °C | wikipedia.org |

Once the ether linkage is established, forming an intermediate like 6-(2-bromophenoxy)hexanal or 6-(2-bromophenoxy)hexyl bromide, the N-butylamine group can be introduced.

Alkylation of Amines: This method involves the reaction of an amine with an alkyl halide via nucleophilic substitution. wikipedia.org Two pathways are possible:

Reaction of butylamine with 6-(2-bromophenoxy)hexyl bromide.

Reaction of 6-(2-bromophenoxy)hexan-1-amine with a butyl halide (e.g., 1-bromobutane).

A significant drawback of amine alkylation is the potential for overalkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com Using a large excess of the starting amine can help favor mono-alkylation. Cesium hydroxide has been noted to promote selective N-monoalkylation of primary amines. organic-chemistry.org

Reductive Amination: Reductive amination is often a more controlled and efficient method for preparing secondary amines. masterorganicchemistry.com This reaction involves two main stages: the formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. mdpi.com

For the synthesis of the target compound, 6-(2-bromophenoxy)hexanal (obtained by oxidation of the corresponding alcohol) would be reacted with butylamine. The resulting imine is then reduced in situ. A variety of reducing agents can be employed, each with specific advantages. organic-chemistry.orgyoutube.com

| Reducing Agent | Characteristics | References |

| Sodium borohydride (NaBH₄) | Common, inexpensive, requires protic solvent. | organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Milder, selective for iminiums over ketones/aldehydes, effective at neutral pH. | youtube.com |

| Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) | Mild, effective in aprotic solvents, tolerates many functional groups. | youtube.com |

| Catalytic Hydrogenation (H₂/Pd/C) | Clean, but may be incompatible with other reducible groups (e.g., aryl bromide). | mdpi.com |

This method generally provides higher yields and fewer byproducts compared to direct alkylation. nih.govtaylorfrancis.com

The synthesis of the key starting material, 2-bromophenol, typically involves the electrophilic aromatic substitution of phenol. Direct bromination of phenol with molecular bromine (Br₂) in a suitable solvent can be used, but it can be difficult to control and may lead to polybrominated products. nih.gov To achieve selective monobromination, various reagents and conditions have been developed.

N-Bromosuccinimide (NBS): A common and milder brominating agent used for phenols and other activated aromatic rings. cambridgescholars.com

Ammonium bromide/Oxone®: This system provides a simple and mild method for the selective bromination of activated aromatic compounds at ambient temperature. organic-chemistry.org

Hydrobromic acid/Hydrogen peroxide (HBr/H₂O₂): An environmentally benign system for electrophilic bromination. nih.gov

The synthesis of aliphatic precursors like 6-bromohexan-1-ol or 1,6-dibromohexane from hexane-1,6-diol can be achieved using standard halogenating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Modern Synthetic Advancements in the Preparation of this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and milder reaction conditions, often through the use of advanced catalytic systems.

As an alternative to the often harsh conditions of the Ullmann reaction, transition-metal catalyzed cross-coupling reactions have become powerful tools for C–O bond formation. mit.edusemanticscholar.org While palladium catalysts are widely used, there has been a growing interest in using more earth-abundant and cost-effective metals like nickel. chemistryviews.org

Nickel-catalyzed cross-coupling reactions can form aryl ethers from aryl halides and alcohols under significantly milder conditions than classical methods. acs.org These reactions typically involve a Ni(0) or Ni(I) catalytic cycle. acs.org The mechanism often starts with the oxidative addition of the aryl halide to a low-valent nickel complex. Subsequent steps involving the alcohol and a base lead to the formation of the C–O bond and regeneration of the active catalyst. princeton.edu

Advantages of nickel-catalyzed etherification include:

Milder Conditions: Reactions can often be performed at lower temperatures. princeton.edu

Ligand Diversity: A wide range of phosphine and amine ligands can be used to tune the reactivity and selectivity of the nickel catalyst. nih.govnih.gov

Functional Group Tolerance: The milder conditions allow for the presence of a broader range of functional groups in the substrates. princeton.edunih.gov

In the context of synthesizing this compound, a nickel catalyst could be used to couple 2-bromophenol with a suitably protected 6-aminohexan-1-ol derivative, potentially streamlining the synthesis and avoiding the high temperatures of the Ullmann condensation. acs.org

| Parameter | Description | References |

| Reactants | Aryl Halide (e.g., 2-bromophenol derivative), Alcohol | acs.org |

| Catalyst | Nickel(0) or Nickel(II) precatalyst (e.g., NiCl₂(dppp)) | princeton.edunih.gov |

| Ligand | Phosphine (e.g., PCy₃) or Amine (e.g., bpp) ligands | acs.orgnih.govnih.gov |

| Reductant/Base | Often requires a base; some systems use a reductant. | princeton.edu |

| Temperature | Room temperature to moderate heating (e.g., < 120 °C) | chemistryviews.orgprinceton.edu |

Stereoselective and Regioselective Synthesis Considerations

In a hypothetical synthesis, stereoselectivity would not be a primary concern for the achiral structure of this compound. However, regioselectivity is a critical aspect, particularly in the formation of the ether linkage and the bromination of the aromatic ring.

Ether Synthesis: The ether linkage could be formed via a Williamson ether synthesis, coupling 2-bromophenol with a 6-halo-N-butylhexan-1-amine derivative. Regioselectivity here pertains to ensuring the reaction occurs at the phenolic oxygen.

Bromination: If the synthesis started from a phenoxy-N-butylhexan-1-amine precursor, the regioselectivity of the bromination step would be paramount. The phenoxy group is an ortho-, para-director. Achieving selective bromination at the ortho position would require careful selection of brominating agents and reaction conditions to control the position of the bromine atom on the phenyl ring. mdpi.comnih.gov

Chemo-selective Transformations in Multi-functional Precursors

The synthesis of this compound would involve precursors with multiple reactive sites, necessitating chemoselective transformations. For instance, a precursor might contain a hydroxyl group, a primary or secondary amine, and an aromatic ring.

A plausible synthetic route could involve the N-alkylation of a primary amine or the reductive amination of an aldehyde. nih.govorganic-chemistry.org In such cases, protecting groups might be necessary to prevent side reactions. For example, the amine could be protected while the ether linkage is formed, or the phenol could be protected during the amination step. The choice of catalyst and reaction conditions would be crucial to ensure that only the desired functional group reacts. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on improving its environmental footprint. alfa-chemistry.comnih.gov

Solvent Selection and Minimization

Traditional organic solvents could be replaced with greener alternatives. acs.org For the ether synthesis and amination steps, options might include:

Aqueous media: If the reactants have sufficient water solubility.

Ionic liquids or Deep Eutectic Solvents (DES): These can serve as both solvent and catalyst in some cases, offering low volatility and potential for recycling.

Minimizing solvent use through high-concentration reactions or solvent-free conditions, where feasible, would also be a key consideration.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. sciencedaily.comrsc.org Reactions like addition and rearrangement have high atom economy, while substitutions and eliminations often have lower atom economy due to the generation of byproducts.

For the synthesis of this compound, a "hydrogen borrowing" or "hydrogen auto-transfer" catalysis for the N-alkylation step would be an example of a high atom economy process, as it produces only water as a byproduct. rsc.org

| Reaction Type | Starting Materials | Desired Product | Byproducts | Atom Economy |

| Williamson Ether Synthesis | 2-bromophenol, 6-chloro-N-butylhexan-1-amine | This compound | HCl | Lower |

| Reductive Amination | 6-(2-bromophenoxy)hexanal, butylamine | This compound | H₂O | Higher |

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic route from a laboratory to a larger academic scale introduces several challenges. acs.orgenamine.net

Reagent Selection: Cost, availability, and safety of reagents become more critical at larger scales.

Reaction Conditions: Heat transfer can be an issue in larger reaction vessels, potentially requiring adjustments to reaction times and temperatures.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for larger quantities. Alternative methods like crystallization, distillation, or extraction would need to be developed.

Safety: The risks associated with hazardous reagents and exothermic reactions are magnified at a larger scale, requiring more stringent safety protocols.

Process optimization would involve systematically varying reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity while ensuring a safe and efficient process.

Reaction Mechanisms and Chemical Reactivity of 6 2 Bromophenoxy N Butylhexan 1 Amine

Mechanistic Pathways of Functional Group Transformations Involving the Bromine Moiety

The bromine atom attached to the phenoxy group is a key site for synthetic modification, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Bromine Center

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, it can be facilitated by the presence of activating groups or through specific reaction mechanisms such as the SNAr pathway. However, for 6-(2-bromophenoxy)-N-butylhexan-1-amine, such reactions are less common than the palladium-catalyzed transformations discussed below.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving Aryl Bromides

The aryl bromide functionality of this compound makes it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by palladium complexes. nih.gov These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of aryl, heteroaryl, or vinyl groups can be introduced at the bromine position using this method. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. nih.govnih.gov This reaction is highly valuable for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org This method is instrumental in the synthesis of aryl alkynes. A domino intermolecular Sonogashira coupling has been reported for related 2-(2-bromophenoxy) derivatives, leading to the formation of substituted benzo[b]furans. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Mechanistic Steps | Resulting Bond Formation |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Oxidative Addition, Transmetalation, Reductive Elimination | C(sp²) - C(sp²), C(sp²) - C(sp³) |

| Heck | Alkene | Pd(0) complex (e.g., Pd(OAc)₂/phosphine ligand), Base (e.g., Et₃N) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | C(sp²) - C(sp²) (alkenyl) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (co-catalyst), Base (e.g., amine) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | C(sp²) - C(sp) |

Reactivity of the Phenoxy Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions.

Cleavage Mechanisms

The cleavage of aryl ethers typically requires strong reagents. Acid-catalyzed cleavage with strong acids like HBr or HI can protonate the ether oxygen, making the alkyl carbon susceptible to nucleophilic attack by the halide ion via an SN2 or SN1 mechanism, depending on the structure of the alkyl group. libretexts.org In the case of this compound, cleavage would likely yield 2-bromophenol (B46759) and 6-bromo-N-butylhexan-1-amine. Base-catalyzed cleavage is generally difficult for aryl ethers unless activated by strong electron-withdrawing groups. Other methods for ether cleavage include treatment with strong Lewis acids or reducing agents. researchgate.net

Electrophilic Aromatic Substitution on the Bromophenoxy Ring

The bromophenoxy ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome of this substitution is directed by the two existing substituents: the bromine atom and the alkoxy group.

The bromine atom is an ortho-, para-directing group, but it is also deactivating due to its inductive electron-withdrawing effect. mnstate.edu The alkoxy group (-O-hexyl-amine) is a strongly activating and ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring. lkouniv.ac.in

In electrophilic aromatic substitution reactions on the 2-bromophenoxy moiety, the powerful activating and directing effect of the alkoxy group will dominate. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the oxygen atom. The position para to the oxygen (position 5) is sterically accessible. The ortho position to the oxygen that is not substituted by bromine (position 3) is also a potential site for substitution. The presence of the bulky N-butylhexan-1-amine chain may introduce steric hindrance that could influence the ratio of ortho to para substitution.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent on Phenyl Ring | Activating/Deactivating | Directing Effect |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -OR (Alkoxy) | Activating | Ortho, Para |

Chemical Behavior of the N-Butylhexan-1-amine Moiety

The secondary amine in the N-butylhexan-1-amine side chain is a key functional group that imparts basicity and nucleophilicity to the molecule.

The lone pair of electrons on the nitrogen atom makes the amine basic, allowing it to react with acids to form ammonium (B1175870) salts. It also renders the nitrogen atom nucleophilic, enabling it to participate in a variety of reactions.

N-Alkylation: The secondary amine can be further alkylated by reacting with alkyl halides or other alkylating agents to form a tertiary amine. wikipedia.orggoogle.com This reaction proceeds via a nucleophilic substitution mechanism.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will lead to the formation of an amide. This reaction is a common method for the protection of amine groups or for the synthesis of more complex amide-containing structures.

Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines. This reaction involves the initial formation of a hemiaminal intermediate, followed by dehydration.

Protonation and Basicity Studies of the Amine Functionality

The amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it basic and capable of accepting a proton. The basicity of this amine is influenced by the electronic effects of the substituents attached to the nitrogen. The N-butyl group, being an alkyl group, is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. studymind.co.uk This increased electron density makes the lone pair more available for protonation, thus enhancing the basicity of the amine compared to ammonia. studymind.co.uk

The pKa of the conjugate acid of a typical N-alkylamine like n-butylamine is around 10.78. wikipedia.orgnih.gov This value indicates that it is a moderately weak base. The protonation equilibrium for this compound in an acidic medium can be represented as follows:

C₆H₄(Br)O(CH₂)₆NH(C₄H₉) + H⁺ ⇌ C₆H₄(Br)O(CH₂)₆NH₂⁺(C₄H₉)

The 2-bromophenoxyhexyl substituent will also exert an electronic influence on the amine's basicity. The ether oxygen can withdraw electron density through an inductive effect (-I effect), which would slightly decrease the basicity of the amine. However, this effect is transmitted through a six-carbon alkyl chain, so its impact is expected to be minimal. The bromine atom on the phenyl ring is an electron-withdrawing group, which primarily affects the aromatic ring's reactivity but has a negligible direct effect on the distant amine group.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Related Amines

| Compound | pKa of Conjugate Acid | Reference |

| Ammonia | 9.25 | |

| n-Butylamine | 10.78 | wikipedia.org |

| Di-n-butylamine | 11.25 | |

| Aniline | 4.63 |

This table provides context for the expected basicity of the target compound.

Alkylation and Acylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, enabling it to participate in alkylation and acylation reactions.

Alkylation: This secondary amine can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. For example, the reaction with methyl iodide would yield the corresponding N-methylated product. The reaction proceeds via an SN2 mechanism.

C₆H₄(Br)O(CH₂)₆NH(C₄H₉) + CH₃I → C₆H₄(Br)O(CH₂)₆N(CH₃)(C₄H₉) + HI

Further alkylation can lead to the formation of a quaternary ammonium salt. The reactivity in alkylation is similar to that of other simple secondary alkyl amines. wikipedia.org

Acylation: The amine can also react with acylating agents such as acyl chlorides or acid anhydrides to form an amide. This is a nucleophilic acyl substitution reaction. For instance, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding N-acetyl derivative.

C₆H₄(Br)O(CH₂)₆NH(C₄H₉) + CH₃COCl → C₆H₄(Br)O(CH₂)₆N(COCH₃)(C₄H₉) + HCl

The reactivity of amines in acylation is a common and well-established transformation in organic synthesis. studymind.co.uk

Cyclization Pathways Involving the Amine and Alkyl Chain

The structure of this compound contains functionalities that could potentially lead to intramolecular cyclization reactions under specific conditions. One plausible pathway could involve an intramolecular nucleophilic substitution, although this would require activation of a position on the hexyl chain.

A more likely cyclization pathway would involve the aromatic ring. While intramolecular nucleophilic aromatic substitution (SNAr) with the amine attacking the carbon bearing the bromine is a possibility, such reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to activate the ring, which are absent in this molecule.

However, under conditions that promote the formation of a benzyne intermediate or through transition-metal-catalyzed cross-coupling reactions, intramolecular cyclization could be envisioned. For example, treatment with a very strong base could potentially lead to the formation of a benzyne, which could then be trapped by the pendant amine to form a seven-membered heterocyclic ring.

Another possibility for cyclization could involve a variation of the Williamson ether synthesis if the molecule were modified to contain a hydroxyl group on the N-butyl chain. libretexts.orglibretexts.org For the parent compound, cyclization pathways are not immediately obvious under standard laboratory conditions and would likely require specific reagents to facilitate ring formation.

Intermolecular and Intramolecular Interactions Influencing Reactivity

The physical and chemical properties of this compound are influenced by various non-covalent interactions.

Intermolecular Interactions: The primary intermolecular interaction for this molecule is hydrogen bonding. The secondary amine can act as a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This leads to self-association of the molecules in the liquid state, which would affect properties like boiling point and viscosity. The ether oxygen can also act as a hydrogen bond acceptor. Additionally, van der Waals forces, specifically London dispersion forces, will be significant due to the long alkyl chain and the aromatic ring.

Intramolecular Interactions: The flexible hexyl chain allows the molecule to adopt various conformations. It is possible for an intramolecular hydrogen bond to form between the N-H group and the ether oxygen, leading to a cyclic conformation. The stability of such an interaction would depend on the ring size of the resulting pseudo-cycle. Computational studies on similar ether alcohols have shown that intramolecular hydrogen bonding is most significant when it can form a five- or six-membered ring. mdpi.com In this case, a seven-membered ring would be formed, which is also plausible.

The presence of the ortho-bromo substituent on the phenoxy ring can influence the conformation of the ether linkage due to steric hindrance, which in turn could affect the propensity for intramolecular interactions. The bromine atom itself is a weak hydrogen bond acceptor.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Strength | Consequence |

| Intermolecular H-Bond | N-H | N (lone pair) | Moderate | Affects boiling point, viscosity |

| Intermolecular H-Bond | N-H | O (ether) | Moderate | Influences solvation properties |

| Intramolecular H-Bond | N-H | O (ether) | Weaker | Affects molecular conformation |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Significant | Contributes to overall cohesion |

Theoretical and Computational Investigations of 6 2 Bromophenoxy N Butylhexan 1 Amine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the nature of its chemical bonds. These methods solve the Schrödinger equation for a given molecular geometry to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like 6-(2-bromophenoxy)-N-butylhexan-1-amine, the HOMO is expected to be localized on the electron-rich regions, such as the bromophenoxy group and the nitrogen atom of the amine. The LUMO, on the other hand, would likely be distributed over the aromatic ring. In a study of a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were used to analyze the frontier molecular orbitals. nih.gov Similar calculations for this compound would provide valuable insights into its electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on DFT Calculations

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap | 5.70 |

Note: These values are representative and would need to be confirmed by specific DFT calculations for this molecule.

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). MEP maps are particularly useful as they illustrate the charge distribution in a three-dimensional space, providing a visual guide to the electrophilic and nucleophilic sites of a molecule. libretexts.orgyoutube.com

In this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to be regions of high electron density, depicted as red or yellow in an MEP map. youtube.com Conversely, the hydrogen atoms bonded to the nitrogen and carbon atoms would be electron-deficient, shown as blue regions. libretexts.org This information is invaluable for predicting how the molecule will interact with other molecules, such as receptors or solvents.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hexylamine (B90201) chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to energy minima on the potential energy surface.

Torsional scans are a computational technique used to explore the conformational space of a molecule. This involves systematically rotating a specific bond (defined by a dihedral angle) and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and helps to identify the most stable (lowest energy) conformers. For the flexible hexyl chain of this compound, several dihedral angles would need to be scanned to fully characterize its conformational landscape.

Table 2: Representative Relative Energies for Different Conformations of a Hexyl Chain Fragment

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Conformation |

| 180° | 0.0 | Anti (staggered) |

| 120° | 3.5 | Eclipsed |

| 60° | 0.9 | Gauche (staggered) |

| 0° | 5.0 | Syn (eclipsed) |

Note: These are typical energy values for a butane fragment, illustrating the principles of torsional scans.

Non-covalent interactions, particularly intramolecular hydrogen bonds, can play a significant role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between the hydrogen atom of the secondary amine and the ether oxygen atom. The formation of such a bond would result in a more compact, cyclic-like conformation. nih.govnih.gov The presence and strength of intramolecular hydrogen bonds can be investigated using computational methods by analyzing the geometry of the optimized conformers and the electron density distribution. nih.gov Studies on other amino ethers have shown that these interactions can significantly influence the preferred molecular geometry. nih.govacs.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with a solvent. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation in a more realistic environment. ulisboa.pt

For this compound, MD simulations can be used to:

Sample a wide range of conformations: By simulating the molecule over nanoseconds or microseconds, a more comprehensive picture of the accessible conformations can be obtained than from static energy calculations alone. ulisboa.pt

Computational Prediction of Spectroscopic Properties (e.g., IR, NMR)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations can elucidate its infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in its structural characterization. These predictions are typically achieved through methods such as Density Functional Theory (DFT) and ab initio calculations.

Vibrational frequency analysis, based on quantum chemical calculations, can predict the IR spectrum of this compound. By optimizing the molecular geometry to a minimum on the potential energy surface, the vibrational modes and their corresponding frequencies can be calculated. redalyc.org These theoretical frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational methods. longdom.org

The predicted IR spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. For instance, the N-H stretching vibration of the secondary amine would be expected in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would appear in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-O-C ether linkage would show characteristic stretching bands. The presence of the bromine atom on the phenyl ring would also influence the vibrational frequencies of the aromatic ring system.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3080 |

| Aliphatic C-H Stretch | 2950, 2870 |

| C-O-C Stretch | 1250 |

| C-N Stretch | 1180 |

| C-Br Stretch | 650 |

The prediction of NMR chemical shifts is a valuable tool for the structural elucidation of organic molecules. nih.govliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed computational approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules like this compound. longdom.orgdergipark.org.tr These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure.

The predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For example, the protons on the butyl and hexyl chains would appear in the aliphatic region, while the protons on the bromophenoxy group would be found in the aromatic region. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be influenced by the electronegativity of these atoms.

Similarly, the ¹³C NMR spectrum prediction would provide the chemical shifts for each carbon atom in the molecule. The carbon atoms of the aromatic ring, the aliphatic chains, and those bonded to heteroatoms would resonate at characteristic chemical shift values. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, referenced to a standard)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 |

| -O-CH₂- | 4.0 |

| -N-CH₂- (hexyl) | 2.8 |

| -N-CH₂- (butyl) | 2.7 |

| Aliphatic Chain Protons | 0.9 - 1.8 |

| N-H | 1.5 (broad) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, referenced to a standard)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 155 |

| -O-CH₂- | 68 |

| -N-CH₂- (hexyl) | 50 |

| -N-CH₂- (butyl) | 48 |

| Aliphatic Chain Carbons | 14 - 32 |

Reactivity Prediction and Transition State Analysis using Computational Methods

Computational chemistry offers powerful tools to investigate the reactivity of molecules and to elucidate reaction mechanisms. nih.gov For this compound, computational methods can be used to predict its reactivity and to analyze the transition states of its potential reactions.

Reaction barrier calculations are a cornerstone of computational reactivity studies. By mapping the potential energy surface of a reaction, the energy of the transition state can be determined. The difference in energy between the reactants and the transition state is the activation energy, or reaction barrier. chemrxiv.org A lower activation energy implies a faster reaction rate. For this compound, this could be applied to reactions such as N-alkylation, acylation, or reactions involving the aromatic ring.

Computational methods can be used to assess the plausibility of different reaction mechanisms. chemrevlett.com By calculating the energies of intermediates and transition states for various proposed pathways, the most energetically favorable mechanism can be identified. For example, in a potential cyclization reaction of this compound, computational analysis could help determine whether the reaction proceeds through a concerted or a stepwise mechanism. This involves locating the relevant transition states and intermediates on the potential energy surface and comparing their relative energies.

Advanced Analytical Methodologies for Research on 6 2 Bromophenoxy N Butylhexan 1 Amine

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of organic molecules. For 6-(2-bromophenoxy)-N-butylhexan-1-amine, HRMS provides an exact mass measurement, allowing for the calculation of its molecular formula with high confidence.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of a bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.5% and 49.5%, respectively). libretexts.orgwikipedia.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a clear indicator for the presence of a single bromine atom in the molecule. csbsju.eduyoutube.com

Electron ionization (EI) is a common technique used in mass spectrometry that causes the molecule to fragment in predictable ways. wikipedia.org The study of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is influenced by its ether and secondary amine functional groups. dummies.commiamioh.edu Common fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for amines and ethers. dummies.comwhitman.edu Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a dominant process. The loss of the largest alkyl group attached to the nitrogen is often preferred. whitman.edu For the target molecule, this would involve the cleavage next to the nitrogen on the hexyl chain, leading to the formation of a stable iminium ion.

Inductive Cleavage: The ether linkage can undergo cleavage, where the bond between the alkyl chain and the oxygen atom breaks. youtube.com This can result in fragments corresponding to the bromophenoxy moiety and the hexylamine (B90201) chain.

Loss of Halogen: The bromine atom can be lost as a radical, leading to a peak corresponding to the remainder of the structure. csbsju.edu

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C₁₆H₂₆BrNO).

| m/z (Calculated) | Ion Formula | Description | Isotopic Peak |

|---|---|---|---|

| 327.1247 | [C₁₆H₂₆⁷⁹BrNO]⁺ | Molecular Ion (M⁺) | M⁺ |

| 329.1226 | [C₁₆H₂₆⁸¹BrNO]⁺ | Molecular Ion (M+2) | M+2 |

| 228.0808 | [C₁₀H₁₅NO]⁺ | Fragment from alpha-cleavage (loss of C₄H₉) | - |

| 172.9760 | [C₆H₄⁷⁹BrO]⁺ | Fragment from ether cleavage | - |

| 100.1121 | [C₆H₁₄N]⁺ | Fragment from alpha-cleavage (loss of bromophenoxyhexyl group) | - |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are essential for unambiguously assembling the complete molecular structure of this compound. nih.gov

¹H NMR: This spectrum would show distinct signals for the aromatic protons on the bromophenoxy group, the protons on the hexyl chain, and the protons on the butyl group. The chemical shifts and splitting patterns provide information about neighboring protons. For instance, the protons on the carbon adjacent to the oxygen (O-CH₂) would be shifted downfield compared to other methylene (B1212753) groups in the chain. youtube.com

¹³C NMR: This spectrum reveals the number of unique carbon environments. The carbon atom attached to the bromine would be identifiable, as would the carbons of the aromatic ring, the ether linkage, and the amine functional group. rsc.orglibretexts.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com It is used to map out the proton-proton connectivities within the butyl and hexyl chains and to assign the positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH). sdsu.eduyoutube.com It is crucial for assigning which protons are attached to which carbon atoms, confirming the assignments made from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.eduyoutube.com HMBC is vital for connecting the different fragments of the molecule. For example, it would show correlations between the protons of the hexyl chain and the carbons of the bromophenoxy group, confirming the ether linkage. It would also connect the butyl group to the hexyl chain via the nitrogen atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Aromatic CHs | 6.8 - 7.6 | 113 - 134 | Correlations to other aromatic carbons |

| Aromatic C-Br | - | ~112 | Correlations from adjacent aromatic protons |

| Aromatic C-O | - | ~155 | Correlations from adjacent aromatic protons and O-CH₂ protons |

| O-CH₂ (Hexyl) | ~4.0 | ~68 | Correlation to aromatic C-O |

| N-CH₂ (Hexyl) | ~2.6 | ~50 | Correlation to N-CH₂ (Butyl) |

| N-CH₂ (Butyl) | ~2.6 | ~48 | Correlation to N-CH₂ (Hexyl) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a molecule in the solid state. azolifesciences.comrigaku.com By diffracting X-rays off a single crystal of a compound, one can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. youtube.comwikipedia.org

For this compound, obtaining a suitable single crystal would allow for its unequivocal structural confirmation. The first step, growing a high-quality crystal, can often be the most challenging. wikipedia.org Once a crystal is obtained and analyzed, the resulting electron density map reveals the positions of all non-hydrogen atoms. youtube.com This method would confirm the connectivity established by NMR and mass spectrometry and provide detailed geometric information, such as the conformation of the hexyl and butyl chains and the orientation of the bromophenoxy group relative to the rest of the molecule. This technique is considered the gold standard for molecular structure determination. rigaku.com

Chromatographic Methods for Purity Assessment and Separation in Research Contexts

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound. waters.comresearchgate.net The sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. labrulez.com The separated components then enter a mass spectrometer for identification. GC-MS is used to determine the purity of the final product and to identify any byproducts or unreacted starting materials from a synthesis. waters.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reactions in real-time. waters.comshimadzu.com Small aliquots of the reaction mixture can be periodically injected into the LC-MS system. The components are separated by liquid chromatography and detected by the mass spectrometer. This allows chemists to track the consumption of reactants and the formation of the product over time, helping to optimize reaction conditions such as temperature and reaction time. waters.comreddit.com

Spectroscopic Techniques for Investigating Chemical Transformations

In-situ spectroscopic methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic insights without the need for sampling. mt.commdpi.com

In-situ Infrared (IR) Spectroscopy: Techniques like ReactIR use a probe inserted directly into the reaction vessel to collect IR spectra continuously. mt.comnih.gov IR spectroscopy detects the vibrations of chemical bonds, and different functional groups have characteristic absorption frequencies. libretexts.orgscribd.coms-a-s.org During the synthesis of this compound, one could monitor the disappearance of the N-H stretch of a primary amine starting material and the appearance of the N-H bend of the secondary amine product. libretexts.orgresearchgate.net Changes in the fingerprint region (below 1500 cm⁻¹) can also provide a detailed profile of the reaction progress. libretexts.orgvscht.cz

UV-Vis Spectroscopy: Aromatic compounds, such as the bromophenoxy group in the target molecule, absorb ultraviolet-visible light. libretexts.orgup.ac.za The benzene (B151609) ring itself has characteristic absorptions, and these can be influenced by substituents. libretexts.orghnue.edu.vn While less specific than IR or NMR, UV-Vis spectroscopy can be used to monitor the concentration of aromatic species in a reaction mixture, providing a simple way to track the progress of reactions involving these chromophores. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Secondary Amine N-H | Stretch | 3400 - 3300 | Weak-Medium |

| Secondary Amine N-H | Bend | 1650 - 1580 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Alkyl Aryl Ether C-O | Stretch | 1275 - 1200 | Strong |

| Amine C-N | Stretch | 1250 - 1020 | Medium |

| Aryl-Br | Stretch | 690 - 515 | Strong |

Derivatization and Functionalization Strategies for 6 2 Bromophenoxy N Butylhexan 1 Amine

Modification of the Bromine Moiety

The presence of a bromine atom on the phenyl ring is a key feature for a variety of chemical transformations, including halogen exchange, the formation of organometallic intermediates, and cross-coupling reactions. These modifications can introduce new atoms or build more complex carbon skeletons.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace the bromine atom with other halogens (iodine or chlorine). This can be advantageous for tuning the reactivity of the molecule for subsequent reactions, as aryl iodides are typically more reactive in cross-coupling reactions, while aryl chlorides can offer different selectivity profiles. The reaction generally proceeds by treating the bromo-compound with an excess of a metal halide salt (e.g., sodium iodide or potassium chloride) in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide, often with heating to drive the equilibrium towards the desired product.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom can be exploited to form highly reactive organometallic intermediates. Treatment with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent. Alternatively, reaction with a strong organolithium base, like n-butyllithium or sec-butyllithium, typically at low temperatures, will yield the organolithium species. These intermediates are powerful nucleophiles and can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce new carbon-based functional groups.

Coupling Reactions leading to Extended Carbon Frameworks

The aryl bromide is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to extend the carbon framework.

| Coupling Reaction | Reagents & Conditions | Resulting Structure |

| Suzuki Coupling | A boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃, K₃PO₄) in a solvent mixture like toluene (B28343)/water or dioxane/water. | A biaryl system where the bromine is replaced by an aryl or vinyl group. |

| Stille Coupling | An organostannane reagent, a palladium catalyst, and often a ligand in a non-polar solvent like toluene or THF. | A new carbon-carbon bond is formed, introducing the organic group from the stannane. |

| Heck Coupling | An alkene, a palladium catalyst, and a base in a polar solvent. | A new carbon-carbon bond is formed between the aromatic ring and one of the sp² carbons of the alkene. |

| Sonogashira Coupling | A terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine). | An aryl-alkyne is formed, linking the aromatic ring directly to a triple bond. |

Transformations Involving the Amine Functionality

The secondary amine in 6-(2-bromophenoxy)-N-butylhexan-1-amine is a nucleophilic center that can readily undergo a variety of functionalization reactions. These include acylation, sulfonylation, and further alkylation, which can significantly alter the steric and electronic properties of the molecule.

Amidation and Sulfonamidation

The secondary amine can be converted into an amide or a sulfonamide through reaction with an appropriate acylating or sulfonylating agent. Amidation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. Similarly, sulfonamides are formed by the reaction of the amine with a sulfonyl chloride in the presence of a base. These reactions are generally robust and high-yielding.

| Reaction | Reagent | Product Type |

| Amidation | Acyl chloride (R-COCl) or Acid anhydride ((R-CO)₂O) | N-acyl derivative |

| Sulfonamidation | Sulfonyl chloride (R-SO₂Cl) | N-sulfonyl derivative |

Reductive Amination and Quaternization

Further alkylation of the secondary amine can lead to tertiary amines or quaternary ammonium (B1175870) salts. Reductive amination offers a controlled method to introduce a new alkyl group. wikipedia.org This process involves the reaction of the secondary amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. wikipedia.org This method is highly versatile for creating a diverse range of tertiary amines.

Quaternization occurs when the secondary amine is treated with an excess of an alkyl halide. This reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide, leading to the formation of a tertiary amine, which can then be further alkylated to form a quaternary ammonium salt. The choice of alkylating agent and reaction conditions can be tuned to favor either the tertiary amine or the quaternary salt.

Formation of Heterocyclic Rings from the Amine and Hexane (B92381) Chain

The aliphatic amine and the six-carbon chain of this compound are key functionalities for the construction of nitrogen-containing heterocyclic rings. Such cyclization reactions can introduce conformational rigidity and new chemical properties to the parent molecule. The synthesis of N-heterocycles is a cornerstone of medicinal chemistry, as these motifs are present in a vast number of pharmaceutical agents.

Intramolecular cyclization strategies can be employed to form various ring systems. For instance, activation of the terminal carbon of the hexane chain, followed by nucleophilic attack by the secondary amine, could lead to the formation of a substituted piperidine (B6355638) ring. This might be achieved through a multi-step sequence involving terminal functionalization of the hexane chain (e.g., conversion to an alkyl halide or tosylate) and subsequent intramolecular N-alkylation.

Another approach involves oxidative cyclization reactions. Iron-catalyzed reactions, for example, have been shown to facilitate the intramolecular amidation of C-H bonds, which could be a potential route to form lactams if the amine is first acylated. Furthermore, reactions such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction could be adapted, following appropriate modification of the hexane chain to include a reactive carbonyl or a group that can be converted into one, to form more complex heterocyclic systems fused to other rings. The choice of cyclization strategy would determine the size and type of the resulting heterocycle, significantly altering the molecule's three-dimensional shape and potential biological interactions. Six-membered heterocycles, in particular, are of significant interest in the development of bioactive compounds.

Table 1: Potential Heterocyclic Ring Systems via Intramolecular Cyclization

| Starting Material | Reagents/Conditions | Potential Heterocycle Product | Ring System |

| 6-(2-bromophenoxy)-N-butyl-6-oxohexan-1-amine | Acid catalyst, heat | 1-butyl-6-(2-bromophenoxy)piperidin-2-one | Piperidinone |

| This compound | 1. Acylation (e.g., with phenylacetyl chloride) 2. Oxidative cyclization | N-butyl-1-(2-bromophenoxy)methyl-substituted lactam | Lactam |

| N-butyl-1-(2-bromophenoxy)hexan-6-ol | 1. Oxidation to aldehyde 2. Reductive amination | 1-butyl-2-((2-bromophenoxy)methyl)piperidine | Piperidine |

Modifications of the Phenoxy Ether System

The phenoxy ether system, comprising the brominated aromatic ring and the ether linkage, provides rich opportunities for structural modification.

The bromine atom on the phenyl ring is a versatile synthetic handle for introducing a wide array of substituents through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst. This would allow for the introduction of alkyl, alkenyl, or (hetero)aryl groups at the 2-position of the phenoxy ring. These modifications can be used to explore the steric and electronic requirements of potential binding partners and to modulate the lipophilicity and metabolic stability of the molecule.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for introducing substituted amines), the Sonogashira coupling (for introducing alkynes), and cyanation reactions, could also be employed to further diversify the scaffold. These transformations would yield a library of analogs with diverse functionalities on the aromatic ring, which is a common strategy in medicinal chemistry to optimize biological activity.

Table 2: Examples of Aromatic Ring Functionalization via Cross-Coupling Reactions

| Reactant | Coupling Partner | Catalyst/Conditions | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux | 6-(biphenyl-2-yloxy)-N-butylhexan-1-amine |

| This compound | Pyrrolidine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, heat | N-butyl-6-(2-(pyrrolidin-1-yl)phenoxy)hexan-1-amine |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, heat | N-butyl-6-(2-(phenylethynyl)phenoxy)hexan-1-amine |

Cleavage of the ether bond would separate the molecule into its constituent phenol (B47542) and hexane-amine fragments. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 2-bromophenol (B46759) and the N-butyl-6-hydroxyhexan-1-amine derivative can then be used as building blocks for the synthesis of new analogs.

Synthesis of Analogs and Homologs for Structure-Reactivity Relationship Studies

A systematic investigation of the structure-reactivity relationships (SRR) is essential for understanding how molecular structure influences chemical reactivity and, by extension, biological activity. For this compound, this can be achieved by synthesizing a series of analogs and homologs where specific parts of the molecule are systematically varied.

Modification of the N-alkyl group: The N-butyl group can be replaced with other alkyl groups of varying lengths (e.g., methyl, ethyl, hexyl) or branching (e.g., isobutyl, tert-butyl) to probe the steric tolerance around the nitrogen atom. Cycloalkyl or aryl groups could also be introduced.

Variation of the hexane chain length: The six-carbon linker can be shortened or lengthened (e.g., from three to eight carbons) to assess the impact of the distance between the amine and the phenoxy ring on the molecule's conformation and properties.

Positional Isomers: The bromo-substituent on the phenoxy ring could be moved to the meta- or para-positions (3- or 4-positions) to evaluate the effect of the substitution pattern on the electronic properties of the ring and its interactions.

The synthesis of these analogs would likely follow a convergent approach, where the modified amine or phenol fragments are prepared separately and then combined in a final etherification step. The data obtained from studying these analogs would provide valuable insights into the key structural features required for a desired chemical or biological effect.

Design and Synthesis of Conjugates and Probes utilizing the Scaffold

The versatile functional handles on the this compound scaffold make it a suitable candidate for the design and synthesis of chemical conjugates and probes. These tools are invaluable for studying the distribution, target engagement, and mechanism of action of molecules in biological systems.

The secondary amine is a prime site for conjugation. It can be acylated with a variety of reporter tags, such as:

Fluorophores (e.g., fluorescein, rhodamine) to create fluorescent probes for imaging studies.

Biotin for use in affinity-based purification of binding partners (e.g., protein targets).

Photoaffinity labels (e.g., benzophenones, aryl azides) to enable covalent cross-linking to interacting biomolecules upon photo-irradiation.

Alternatively, the bromine on the aromatic ring could be functionalized, for example, by Stille or Suzuki coupling, to attach a radiolabeled precursor for the synthesis of positron emission tomography (PET) ligands. The synthesis of such probes often involves the use of derivatizing agents that react specifically with amines, such as N-hydroxysuccinimide (NHS) esters. For instance, an NHS ester of a fluorophore could be reacted with the amine of the parent compound to yield the desired fluorescent probe. The use of amine derivatization techniques is a well-established method for creating such molecular tools.

Role of 6 2 Bromophenoxy N Butylhexan 1 Amine As a Synthetic Precursor and Building Block

Utilization in the Construction of Complex Organic Molecules

The molecular architecture of 6-(2-bromophenoxy)-N-butylhexan-1-amine makes it a potentially useful intermediate in the synthesis of more complex organic structures. The presence of the 2-bromophenyl group allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in complex molecule synthesis.

Key reactive sites and potential transformations include:

Palladium-catalyzed cross-coupling reactions: The aryl bromide is a prime site for reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of diverse substituents on the aromatic ring.

N-alkylation or N-acylation: The secondary amine can be further functionalized, enabling the extension of the molecule or the introduction of new functional groups.

Ether linkage: While generally stable, the ether bond could potentially be cleaved under harsh conditions if required, although this is less common as a synthetic strategy.

While direct examples using this specific molecule are not prominent in literature, the combination of an aryl halide and a nucleophilic amine within the same molecule is a common motif in the design of precursors for pharmacologically active compounds and other functional organic materials. For instance, similar structures are often investigated in the development of receptor ligands or as intermediates for multi-step organic syntheses. researchgate.net

Scaffold for Heterocyclic Synthesis

The structure of this compound is well-suited for serving as a scaffold in the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions are a powerful tool in organic synthesis for constructing ring systems efficiently.

Potential cyclization strategies could involve:

Intramolecular Buchwald-Hartwig Amination: Reaction of the secondary amine with the aryl bromide under palladium catalysis could lead to the formation of a seven-membered nitrogen-containing heterocyclic ring fused to the benzene (B151609) ring.

Intramolecular Heck Reaction: If the butylamino group were to be modified to include a terminal alkene, an intramolecular Heck reaction could be envisioned to form new ring structures.

The synthesis of N-bridgehead imidazoheterobicycles and 2-aminobenzofurans often relies on precursors that contain functionalities capable of undergoing cyclization. nih.govnih.gov For example, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a known method for creating fused imidazo[1,2-a]heterocycles from aldehydes, α-aminoazines, and isocyanides. nih.gov While this compound would require modification to participate in such a reaction, its fundamental structure provides a starting point for creating the necessary precursors.

Applications in Polymer Chemistry (e.g., specialized monomers)

In polymer chemistry, monomers with specific functional groups are used to create polymers with desired properties. The dual functionality of this compound (an aryl bromide and a secondary amine) allows it to be considered as a potential monomer or a precursor to a monomer for specialized polymers.

Possible polymerization routes include:

Polycondensation Reactions: The secondary amine could react with difunctional acyl chlorides or carboxylic acids to form polyamides.

Cross-coupling Polymerization: The aryl bromide functionality could be used in step-growth polymerization reactions, such as Suzuki or Stille polycondensation, reacting with a difunctional boronic acid or organotin reagent, respectively. This would lead to polymers with conjugated backbones, which are often of interest for their electronic properties.

The synthesis of porous organic polymers (POPs) sometimes involves the reaction between amines and aldehydes. nih.gov While this specific amine is monofunctional in that context, it could be modified or used to functionalize a polymer backbone.

Precursor for Advanced Materials Science (e.g., porous polymers)

The development of advanced materials, such as porous organic polymers (POPs), often relies on the use of rigid and functionalized building blocks. nih.govresearchgate.net The 2-bromophenyl group in this compound could be incorporated into such materials.

Potential applications in materials science include:

Post-synthetic Modification: The secondary amine could be used to functionalize existing porous polymers, introducing basic sites that could enhance properties like CO2 capture. researchgate.net

Monomer for Porous Polymers: After suitable modification to introduce at least one other polymerizable group, this compound could serve as a monomer for creating porous networks. The bromo- and butylamino- groups would then be pendant functionalities within the pores, potentially influencing the material's selectivity and surface properties.

For example, redox-active porous polymers have been synthesized from functionalized spirofluorene-bridged N-heterotriangulenes for use in lithium-ion batteries. nih.gov While a different class of molecule, this highlights the principle of using functional organic molecules as precursors for advanced materials. The amine functionality in this compound could impart specific properties, such as basicity, which is beneficial for applications like CO2 separation. researchgate.net

Emerging Research Directions and Future Perspectives for 6 2 Bromophenoxy N Butylhexan 1 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of molecules like 6-(2-bromophenoxy)-N-butylhexan-1-amine, which contains both an ether and a secondary amine, can be significantly enhanced by modern automation and flow chemistry techniques. These technologies offer improved reaction control, safety, and scalability compared to traditional batch methods.

Flow Chemistry for Enhanced Synthesis:

Continuous flow processes are particularly well-suited for the synthesis of secondary amines and ethers. The synthesis of secondary amines, a key moiety in the target molecule, has been successfully demonstrated in flow systems, often yielding cleaner products and higher yields. nih.govvapourtec.comacs.org For instance, the N-alkylation of primary amines with alkyl halides, a fundamental step in forming the N-butylhexan-1-amine portion, can be performed efficiently in a flow reactor. This approach allows for precise control over reaction temperature and residence time, minimizing the formation of over-alkylation byproducts. rsc.org The high surface-area-to-volume ratio in microreactors facilitates superior heat transfer, which is crucial for managing the exothermicity of such reactions. rsc.org

The ether linkage, another key feature of the molecule, can also be synthesized under flow conditions. The Williamson ether synthesis, a classical method for forming ethers, can be adapted to a flow process, benefiting from enhanced mixing and heat transfer, leading to shorter reaction times and improved efficiency.

Automated Synthesis Platforms:

Automated synthesis platforms, which utilize robotic systems and pre-packed reagent cartridges, are revolutionizing the rapid synthesis and screening of compound libraries. synplechem.comresearchgate.netresearchgate.net These platforms can be programmed to perform multi-step syntheses, including reductive aminations and amide couplings, which are relevant to the synthesis of derivatives of this compound. sigmaaldrich.comacs.org The integration of online analytics, such as NMR, into these automated systems allows for real-time reaction monitoring and optimization. researchgate.net This capability would be invaluable for developing efficient synthetic routes to the target compound and its analogues.

A hypothetical automated synthesis of this compound could involve a multi-step sequence programmed into a synthesizer. This would start from commercially available precursors, with each step, including reaction, work-up, and purification, being performed automatically. This approach would not only accelerate the synthesis but also improve reproducibility.

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound

| Feature | Benefit in Synthesis of this compound |

| Precise Temperature Control | Minimizes side reactions and improves selectivity in both ether and amine formation. |

| Enhanced Mixing | Increases reaction rates and ensures homogeneity, leading to higher yields. |

| Improved Safety | Better management of exothermic reactions and containment of hazardous reagents. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | High-throughput synthesis of derivatives for screening and optimization. |

| Reproducibility | Consistent product quality due to standardized, computer-controlled processes. |

Photoredox Catalysis in Reactions Involving the Compound